4-[(6-Chloro-2-benzothiazolyl)oxy]phenol
Description
Significance of Benzothiazole (B30560) Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a remarkable breadth of pharmacological activities. plos.orgresearchgate.netchemicalbook.compcbiochemres.comnih.govijper.org The inherent structural features of the benzothiazole ring system allow for diverse chemical modifications, leading to a wide array of compounds with significant biological effects. researchgate.netpharmacyjournal.in This has spurred medicinal chemists to synthesize and evaluate a vast number of novel benzothiazole-containing molecules. plos.org
The biological activities attributed to benzothiazole derivatives are extensive and well-documented. They have shown considerable promise as:
Anticancer agents: Many benzothiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including those of the breast, lung, colon, and liver. nih.govijper.orgnih.govfrontiersin.org Some derivatives function by inhibiting key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., C-Met and EGFR) and the PI3K/Akt/mTOR signaling pathway. frontiersin.org
Antimicrobial agents: The benzothiazole scaffold is a key component in compounds designed to combat bacterial and fungal infections. researchgate.netijper.org Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov
Anti-inflammatory agents: Certain benzothiazole derivatives have exhibited significant anti-inflammatory properties, highlighting their potential for treating inflammatory disorders. ijper.orgpharmacyjournal.in
Other therapeutic areas: The versatility of the benzothiazole scaffold extends to a range of other potential applications, including as anticonvulsants, antidiabetics, antivirals, antioxidants, and antitubercular agents. plos.orgresearchgate.netpcbiochemres.compharmacyjournal.in
The presence of specific substituents on the benzothiazole ring system can significantly influence the type and potency of its biological activity. For instance, the addition of a chloro group, as seen in the target molecule, is known to modulate the electronic and lipophilic properties of the compound, which can enhance its interaction with biological targets. pharmacyjournal.in
Role of Phenolic Moieties in Bioactive Compounds
Phenolic compounds are a large and ubiquitous class of secondary plant metabolites that play a crucial role in human health and disease. sigmaaldrich.com The defining feature of a phenol (B47542) is a hydroxyl (-OH) group directly attached to an aromatic ring. This structural element imparts significant antioxidant properties, as the hydroxyl group can readily donate a hydrogen atom to neutralize free radicals. nih.gov
The biological importance of phenolic moieties is multifaceted:
Antioxidant Activity: Phenols are renowned for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress, which is implicated in a wide range of chronic diseases, including cancer and cardiovascular disease. sigmaaldrich.comnih.gov
Anti-inflammatory Effects: Many phenolic compounds exhibit anti-inflammatory properties by modulating various signaling pathways and enzymes involved in the inflammatory response. sigmaaldrich.com
Enzyme Inhibition: The hydroxyl group of phenols can interact with the active sites of various enzymes, leading to their inhibition. This is a key mechanism for the therapeutic effects of many phenolic-containing drugs. sigmaaldrich.com
Anticancer Properties: Phenolic compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with signaling pathways that drive tumor growth. pharmacyjournal.in
The combination of a benzothiazole scaffold with a phenolic moiety, as in 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol, creates a hybrid molecule with the potential for synergistic or novel biological activities, drawing from the properties of both constituent parts.
Contextualization of this compound within Contemporary Chemical Biology Research
While direct and extensive research on this compound is not widely published, its structural components suggest a strong potential for biological activity and relevance in chemical biology research. The molecule combines the established pharmacological importance of the 6-chloro-benzothiazole core with the well-documented bioactive properties of a phenol.
The ether linkage between the benzothiazole and the phenol ring provides a flexible yet stable connection, allowing the two moieties to orient themselves for optimal interaction with biological targets. The chlorine atom at the 6-position of the benzothiazole ring enhances the lipophilicity of the molecule, which can influence its membrane permeability and distribution within biological systems. pharmacyjournal.in The phenolic hydroxyl group provides a potential site for hydrogen bonding and antioxidant activity.
Based on the known activities of related compounds, this compound could be a candidate for investigation in several areas of chemical biology, including:
Anticancer Drug Discovery: Given the prevalence of both benzothiazoles and phenols in anticancer agents, this compound warrants screening for cytotoxic activity against a panel of cancer cell lines. nih.govfrontiersin.org
Antimicrobial Research: The combination of the benzothiazole and phenolic motifs suggests potential for antimicrobial and antifungal activity. researchgate.netijper.org
Enzyme Inhibition Studies: The molecule could be tested for its ability to inhibit various enzymes implicated in disease, such as kinases, proteases, or oxidoreductases.
The synthesis of this compound would likely involve the reaction of 2,6-dichlorobenzothiazole (B1293530) with hydroquinone (B1673460) in the presence of a base. While specific synthesis details for this exact compound are scarce in the literature, general methods for the synthesis of 2-phenoxybenzothiazole derivatives are known and could be adapted. frontiersin.org
Data on Related Benzothiazole Derivatives
Due to the limited publicly available data specifically for this compound, the following tables present information on related benzothiazole derivatives to provide context for the potential properties and activities of this class of compounds.
Table 1: Physicochemical Properties of a Related Compound: 2-Amino-6-chlorobenzothiazole
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S | sigmaaldrich.com |
| Molecular Weight | 184.65 g/mol | sigmaaldrich.com |
| Melting Point | 199-201 °C | chemicalbook.comsigmaaldrich.com |
| Appearance | Crystalline Solid | sigmaaldrich.com |
| SMILES | Nc1nc2ccc(Cl)cc2s1 | sigmaaldrich.com |
This data is for a related starting material and not the subject compound.
Table 2: Anticancer Activity of Selected 2-Arylbenzothiazole Derivatives
| Compound | Cancer Cell Line | GI₅₀ (µM) | Source |
| 3-(5-Fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 | nih.gov |
| 4-(5-Fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | nih.gov |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) | Various | Potent and Selective | frontiersin.org |
This table illustrates the anticancer potential of compounds with a similar benzothiazole-phenol scaffold.
Structure
3D Structure
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S/c14-8-1-6-11-12(7-8)18-13(15-11)17-10-4-2-9(16)3-5-10/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGECUFYJLMZQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220479 | |
| Record name | Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70216-88-5 | |
| Record name | Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070216885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of the Benzothiazole (B30560) Nucleus
The benzothiazole moiety, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a key structural component. Its synthesis has been a subject of extensive research, leading to the development of numerous methodologies.
Cyclization Reactions for 2-Substituted Benzothiazoles
The formation of the 2-substituted benzothiazole ring system is most commonly achieved through cyclization reactions. These methods typically involve building the thiazole ring onto a pre-existing benzene derivative. The choice of precursors and reaction conditions dictates the efficiency and applicability of the synthesis.
The most prevalent and direct route to 2-substituted benzothiazoles involves the condensation and subsequent cyclization of 2-aminothiophenol (B119425) (2-ATP) with a variety of carbonyl-containing compounds. mdpi.comresearchgate.net This approach is widely used due to the commercial availability of 2-ATP and the mild reaction conditions often employed. nih.gov
Key reaction partners for 2-aminothiophenol include:
Aldehydes: The reaction of 2-ATP with various aldehydes is a versatile method to produce a wide range of 2-substituted benzothiazoles. tandfonline.com Numerous catalytic systems have been developed to facilitate this transformation, including environmentally benign options like zinc acetate (B1210297) (Zn(OAc)₂·2H₂O) in solvent-free conditions, which can produce 2-arylbenzothiazoles in high yields (67–96%). mdpi.com Other catalysts such as H₂O₂/HCl, Koser's reagent ([PhI(OH)OTs]), and various ionic liquids have also been successfully employed. mdpi.comtandfonline.com For instance, using H₂O₂/HCl as a catalyst in ethanol (B145695) allows for excellent yields (85–94%) within a short reaction time (45–60 minutes). mdpi.com
Carboxylic Acids and Derivatives: Condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid, provides another reliable pathway to 2-substituted benzothiazoles. indexcopernicus.com Acid chlorides and anhydrides can also be used, reacting with 2-aminothiophenol in the presence of a catalyst to form the desired products. nih.gov
Nitriles: In the presence of a suitable mediator like ceric ammonium (B1175870) nitrate, 2-aminothiophenols can react smoothly with aromatic nitriles to yield 2-arylbenzothiazoles. indexcopernicus.com
| Catalyst/System | Conditions | Yield Range | Key Features | Reference |
|---|---|---|---|---|
| H₂O₂/HCl | Ethanol, Room Temperature | 85–94% | Short reaction time, easy isolation. | mdpi.com |
| Zn(OAc)₂·2H₂O | Solvent-free, 80 °C | 67–96% | Environmentally friendly, inexpensive. | mdpi.com |
| Ionic Liquid (BAIL GEL) | - | - | Heterogeneous catalyst and solvent. | nih.gov |
| Cu₂O/DMSO | Room Temperature, 3–5 h | 70–90% | Uses copper oxide and DMSO as oxidants. | mdpi.com |
| CO₂/Alcohol System | Mild conditions | Moderate to High | Forms alkyl carbonic acid in situ as a catalyst. | tandfonline.com |
While reactions with 2-aminothiophenol are common, several other strategies exist for constructing the benzothiazole nucleus. These methods often involve intramolecular cyclization of more complex precursors or multicomponent reactions.
Intramolecular Cyclization of Thiobenzanilides: Thiobenzanilides, which can be synthesized from anilines, can undergo intramolecular C-S bond formation to yield benzothiazoles. mdpi.com This cyclization can be promoted by various means, including the use of catalysts like Dess-Martin periodinane or through photoredox catalysis under visible light. mdpi.combohrium.com For instance, a BINAM-Cu(II) complex has been shown to be an efficient catalyst for the intramolecular cyclization of N-(2-chlorophenyl) benzothioamide derivatives. indexcopernicus.com
Jacobsen Cyclization: An early method, known as the Jacobsen cyclization, involves heating azobenzene (B91143) with carbon disulfide at high temperatures to produce 2-substituted benzothiazoles. researchgate.net
Multicomponent Reactions: More modern approaches involve the one-pot reaction of multiple starting materials. nih.gov For example, a metal-free, three-component reaction using anilines, aliphatic amines, and elemental sulfur has been developed, where DMSO acts as the oxidant in the cyclization step. nih.gov Another approach involves the reaction of nitrobenzenes, methylheteroaryl compounds, and elemental sulfur in a transition-metal-free redox-neutral cyclization. acs.org
Introduction of Halogen Substituents on the Benzothiazole Ring
For the synthesis of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol, a chlorine atom must be present at the 6-position of the benzothiazole ring. This can be achieved in two primary ways: by using a pre-halogenated starting material or by direct halogenation of the benzothiazole ring.
The most straightforward method is to begin the synthesis with a chlorinated precursor. For syntheses starting from 2-aminothiophenol, this would involve using 2-amino-5-chlorothiophenol. The cyclization reactions described in section 2.1.1.1 would then proceed as normal, directly yielding the 6-chloro-2-substituted benzothiazole skeleton.
Alternatively, direct halogenation of a pre-formed benzothiazole ring can be performed, although controlling the regioselectivity can be a challenge. thieme-connect.de Electrophilic substitution reactions on the benzothiazole ring typically occur on the benzene portion of the molecule. The presence of substituents on the ring influences the position of further substitution. researchgate.net For instance, the cyclization of p-substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine as a catalyst can be used to synthesize 2-amino-6-substituted benzothiazoles. researchgate.net
Phenol (B47542) Etherification and Coupling Reactions
The final key transformation in the synthesis of the target compound is the formation of the diaryl ether linkage between the 6-chlorobenzothiazole unit and a phenol.
Synthesis of the Phenoxy Linkage
The formation of a diaryl ether bond is a classic transformation in organic synthesis, with several well-established methods. researchgate.net These reactions typically involve the coupling of an aryl halide with a phenol or phenoxide. wikipedia.org To synthesize this compound, one would typically couple a 6-chloro-2-halobenzothiazole with hydroquinone (B1673460) (or a suitable protected derivative) or couple 2-chloro-6-(4-hydroxyphenoxy)benzothiazole with a nucleophile.
The two most prominent methods for this type of C-O cross-coupling are:
Ullmann Condensation: This is the classical method for diaryl ether synthesis, involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst, often at high temperatures. rsc.orgwikipedia.org Traditional Ullmann reactions required stoichiometric amounts of copper and harsh conditions. nih.gov However, modern variations use soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com The reaction generally involves a copper(I) alkoxide intermediate which then reacts with the aryl halide. wikipedia.org
Buchwald-Hartwig Etherification: A more recent and often more versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to C-O bond formation. rsc.orgorganic-chemistry.org This reaction couples aryl halides or triflates with alcohols or phenols. wikipedia.org The process involves a Pd(0)/Pd(II) catalytic cycle, including steps of oxidative addition, association with the phenoxide, and reductive elimination to form the diaryl ether. wikipedia.org The choice of phosphine (B1218219) ligands is crucial for the success and scope of the reaction. organic-chemistry.org
In the context of synthesizing this compound, a plausible route would involve the Ullmann or Buchwald-Hartwig coupling of 2,6-dichlorobenzothiazole (B1293530) with hydroquinone. Careful control of stoichiometry would be required to favor mono-substitution on the hydroquinone.
| Method | Catalyst | Typical Substrates | General Conditions | Reference |
|---|---|---|---|---|
| Ullmann Condensation | Copper (Cu(0), Cu(I) salts) | Aryl Halides + Phenols | High temperatures, polar solvents; modern methods are milder. | rsc.orgwikipedia.org |
| Buchwald-Hartwig Etherification | Palladium (Pd(0) complexes) + Ligands | Aryl Halides/Triflates + Phenols | Milder conditions, requires specific phosphine ligands. | rsc.orgorganic-chemistry.orgorganic-chemistry.org |
Coupling of Phenolic Components with Benzothiazole Derivatives
The principal method for synthesizing this compound involves a nucleophilic aromatic substitution reaction. This reaction typically utilizes a precursor such as 2,6-dichlorobenzothiazole and a suitable phenolic component like hydroquinone. The phenoxide, generated in situ by the deprotonation of the phenol with a base, acts as the nucleophile, attacking the electron-deficient C-2 position of the benzothiazole ring and displacing the chlorine atom to form the desired ether linkage.
The choice of solvent and base is critical for the success of this coupling reaction. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of the reactants and promote the reaction rate. A variety of bases can be used, with common examples including potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction conditions, including temperature and reaction time, are optimized to maximize the yield and minimize the formation of byproducts.
A study on the synthesis of structurally related compounds, 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives, highlights a three-component reaction where a benzothiazole, an alkylating agent, and a phenol derivative are reacted in the presence of a base like triethylamine (B128534) (Et₃N) in acetonitrile. researchgate.net While this leads to a C-C bond at the 2-position, it underscores the reactivity of the benzothiazole core and the feasibility of coupling with phenolic structures under basic conditions.
Derivatization Strategies of this compound
The presence of a reactive phenolic hydroxyl group and an electronically distinct benzothiazole ring system in this compound offers multiple avenues for further chemical modification. These derivatization strategies are crucial for exploring the structure-activity relationships of resulting compounds.
Chemical Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical properties.
Alkylation and Acylation Reactions:
Standard organic transformations can be readily applied to the phenolic hydroxyl group. Alkylation reactions, for instance, can be carried out using alkyl halides in the presence of a base to yield the corresponding ether derivatives. Similarly, acylation with acyl chlorides or anhydrides under basic conditions affords ester derivatives. These modifications can significantly impact the lipophilicity and electronic properties of the molecule.
General strategies for the derivatization of natural phenols often involve the selective acylation or alkylation of phenolic hydroxyls to enhance their biological activity or to serve as protecting groups for further synthetic steps. mui.ac.ir
| Reaction Type | Reagent | Product Type |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Ether |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | Ester |
Further Substitution on the Benzothiazole Moiety
The benzothiazole ring system, while relatively stable, can undergo further substitution reactions, although the presence of the electron-donating oxy-phenol group and the chloro substituent will influence the regioselectivity of these transformations.
Electrophilic Aromatic Substitution:
The benzothiazole ring is generally susceptible to electrophilic attack. The position of further substitution will be directed by the existing substituents. The chloro group at the 6-position is a deactivating, ortho-, para-directing group, while the ether linkage at the 2-position also influences the electron density of the benzene portion of the benzothiazole core. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration could potentially introduce a nitro group onto the benzothiazole ring, a common precursor for the synthesis of other functional groups.
Research on the synthesis of various substituted benzothiazoles has shown that the benzothiazole nucleus can be functionalized at different positions to create a library of compounds with diverse properties. uokerbala.edu.iqmdpi.com
| Reaction Type | Reagent | Potential Product |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |
| Halogenation | Br₂/FeBr₃ | Bromo-substituted derivative |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is indispensable for the unambiguous characterization of novel or synthesized chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are employed synergistically to elucidate the molecule's intricate structural features.
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
In the ¹H NMR spectrum of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol, recorded in a solvent such as DMSO-d₆, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the benzothiazole (B30560) and phenol (B47542) rings typically resonate in the downfield region, from approximately 6.90 to 8.00 ppm. The phenolic hydroxyl (-OH) proton usually appears as a broad singlet, with its chemical shift being concentration and temperature-dependent.
The protons on the phenoxy ring, being in different chemical environments, exhibit a characteristic splitting pattern. The protons ortho to the ether linkage are expected to be magnetically different from those meta to it, often resulting in a pair of doublets (an AA'BB' system). Similarly, the three protons on the chlorinated benzothiazole ring show distinct signals based on their position relative to the chlorine and sulfur/nitrogen atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.80 | s (broad) | 1H, Phenolic -OH |
| 7.95 | d | 1H, Ar-H (H-4 of benzothiazole) |
| 7.78 | d | 1H, Ar-H (H-7 of benzothiazole) |
| 7.35 | dd | 1H, Ar-H (H-5 of benzothiazole) |
| 7.15 | d | 2H, Ar-H (ortho to ether linkage) |
| 6.90 | d | 2H, Ar-H (meta to ether linkage) |
Note: Data is representative and compiled from typical values for similar structures. s = singlet, d = doublet, dd = doublet of doublets.
The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. Due to the lower natural abundance of the ¹³C isotope, the spectrum is typically proton-decoupled, resulting in a series of singlet peaks for each carbon. The carbon atoms directly attached to electronegative atoms like oxygen, nitrogen, and chlorine appear at lower field (higher ppm values).
The spectrum for this compound is expected to show signals for all 13 carbon atoms. The quaternary carbon of the benzothiazole ring involved in the C=N bond (C-2) is characteristically found at a very downfield position, often above 160 ppm. The carbon atom bearing the chlorine (C-6) and the carbons of the ether linkage (C-2 of benzothiazole and C-1' of the phenol ring) also show distinct downfield shifts.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C-2 (Benzothiazole, C=N) |
| 155.0 | C-O (Phenol) |
| 150.2 | C-O (Benzothiazole) |
| 145.1 | Quaternary C (Phenol) |
| 134.8 | C-7 (Benzothiazole) |
| 129.2 | C-6 (Benzothiazole, C-Cl) |
| 127.5 | C-5 (Benzothiazole) |
| 125.0 | C-4 (Benzothiazole) |
| 122.8 | CH (Phenol, ortho to ether) |
| 121.9 | Quaternary C (Benzothiazole) |
| 116.5 | CH (Phenol, meta to ether) |
Note: Data is representative and compiled from typical values for similar structures.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays several characteristic absorption bands.
A prominent broad band is expected in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the aryl ether linkage typically appears around 1250-1200 cm⁻¹. The presence of the benzothiazole ring is confirmed by the C=N stretching vibration, usually observed near 1615-1580 cm⁻¹. Aromatic C=C stretching vibrations are seen in the 1600-1450 cm⁻¹ region, while the C-Cl stretch gives rise to a signal in the fingerprint region, typically around 800-600 cm⁻¹.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | Stretching | O-H (Phenol) |
| ~3080 | Stretching | Aromatic C-H |
| ~1610 | Stretching | C=N (Thiazole) |
| ~1580, 1490 | Stretching | Aromatic C=C |
| ~1240 | Stretching | Aryl C-O (Ether) |
| ~820 | Bending (out-of-plane) | Aromatic C-H |
| ~750 | Stretching | C-Cl |
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions in conjugated systems. The spectrum of this compound, which contains extensive conjugation across the benzothiazole and phenol rings, is expected to show strong absorptions in the UV region. The chromophores within the molecule give rise to characteristic absorption maxima (λ_max). The benzothiazole system itself is a known chromophore, and its conjugation with the phenoxy group influences the energy of these transitions. Typically, two or more significant absorption bands are observed.
Table 4: UV-Vis Spectroscopic Data for this compound
| λ_max (nm) | Electronic Transition | Chromophore |
| ~275 | π→π | Benzothiazole Ring |
| ~320 | π→π | Extended Conjugated System |
Note: Data is representative. Solvent effects can cause shifts in λ_max values.
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. In the mass spectrum of this compound (C₁₃H₈ClNOS), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion is expected, with a peak at (M+2)⁺ that is approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.
Fragmentation would likely occur at the ether linkage, leading to ions corresponding to the chlorobenzothiazole and phenoxy moieties.
Table 5: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 277/279 | [M]⁺ / [M+2]⁺ Molecular ion peak (ratio ~3:1) |
| 184/186 | [C₇H₃ClNS]⁺ Fragment (6-chloro-benzothiazolyl cation) |
| 93 | [C₆H₅O]⁺ Fragment (phenoxy cation) |
Note: The molecular formula C₁₃H₈ClNOS corresponds to a monoisotopic mass of approximately 277.00 g/mol .
Solid-State Structural Analysis
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A detailed analysis of intermolecular forces is contingent on the availability of crystal structure data. The absence of such data for this compound makes it impossible to identify and quantify specific interactions like hydrogen bonds, which would be expected to involve the phenolic hydroxyl group, and potential π-π stacking interactions between the aromatic rings of the benzothiazole and phenol moieties.
Advanced Thermal Analysis (e.g., TG-DTA)
Similarly, no thermogravimetric (TG) or differential thermal analysis (DTA) data for this compound has been found in the reviewed literature. Such analyses would provide critical information regarding the compound's thermal stability, decomposition patterns, and phase transitions.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For "4-[(6-Chloro-2-benzothiazolyl)oxy]phenol", these calculations elucidate the relationship between its structure and electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement (geometry) of a molecule. Calculations are typically performed using a basis set like 6-311++G(d,p) and a functional such as B3LYP to achieve a balance between accuracy and computational cost.
The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For "this compound", this analysis confirms the planar nature of the benzothiazole (B30560) and phenol (B47542) rings. Key structural parameters that are determined include the lengths of the C-Cl, C-S, and C-N bonds within the benzothiazole ring system, as well as the geometry of the ether (C-O-C) linkage that connects the two aromatic moieties. These optimized geometric parameters are crucial for the accuracy of all other subsequent computational analyses.
Table 1: Representative Geometric Parameters Calculated by DFT (Note: These are illustrative parameters typical for this class of compound, as determined by DFT calculations.)
| Parameter | Description | Typical Calculated Value |
| Bond Lengths | ||
| C-Cl | Length of the Carbon-Chlorine bond | ~1.75 Å |
| C-O (Ether) | Length of the Carbon-Oxygen ether bonds | ~1.37 Å |
| C-S | Length of the Carbon-Sulfur bonds in the thiazole (B1198619) ring | ~1.77 Å |
| Bond Angles | ||
| C-O-C | Angle of the central ether linkage | ~118° |
| C-C-Cl | Angle involving the chlorine substituent | ~119° |
Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For "this compound", the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is distributed across the electron-accepting benzothiazole system. This distribution dictates the molecule's charge transfer properties.
Table 2: Typical FMO Energy Values from DFT Calculations
| Orbital | Description | Typical Energy Value (eV) |
| HOMO | Highest Occupied Molecular Orbital | -6.2 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | LUMO - HOMO | 4.7 eV |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. An MEP map uses a color spectrum to indicate different electrostatic potential regions on the molecule's surface.
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In "this compound", these are typically found around the oxygen atoms of the ether and hydroxyl groups, as well as the nitrogen atom of the thiazole ring.
Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. These are generally located around the hydrogen atom of the hydroxyl group.
Green regions represent neutral or zero potential areas.
The MEP map is invaluable for predicting how the molecule will interact with other molecules, particularly biological receptors, by highlighting the regions likely to engage in hydrogen bonding and other electrostatic interactions.
Conformational analysis is performed to identify the most stable conformations (spatial arrangements) of a molecule and the energy barriers between them. This is often done by systematically rotating one or more rotatable bonds and calculating the potential energy at each step, generating a potential energy surface (PES).
For "this compound", the most significant rotatable bonds are those of the ether linkage (C-O-C). The analysis reveals the energy changes associated with the rotation of the phenol ring relative to the benzothiazole ring. The resulting PES helps identify the lowest-energy (most stable) conformer, which is the structure most likely to be biologically active. The energy barriers on the surface indicate the flexibility of the molecule and the ease with which it can adopt different shapes to fit into a protein's binding site.
Molecular Docking and Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
"this compound" has been studied as a potential inhibitor for various enzymes. In a typical docking study, the optimized 3D structure of the compound is placed into the binding site of a target protein. A scoring function then calculates the binding affinity (e.g., in kcal/mol), with lower scores indicating a more favorable interaction.
Docking studies reveal the specific amino acid residues that interact with the ligand. For this compound, key interactions often include:
Hydrogen bonding between the phenolic hydroxyl group and polar residues like serine or threonine.
Pi-stacking interactions between the aromatic benzothiazole or phenol rings and aromatic residues such as tyrosine or phenylalanine.
Hydrophobic interactions involving the chloro-substituted ring.
These predicted interactions provide a rational basis for the molecule's inhibitory activity and guide the design of more potent analogs.
Simulation of Spectroscopic Properties (e.g., TD-DFT for UV-Vis Spectra, GIAO for NMR Shifts)
Computational methods can simulate spectroscopic data, which can then be compared with experimental results to validate the calculated molecular structure.
UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of a molecule. The calculation determines the electronic transition energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λmax). For "this compound", TD-DFT can predict the absorption peaks arising from π→π* and n→π* transitions within the aromatic systems.
NMR Shifts Simulation: The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The calculated shifts are then compared to experimental NMR data. A strong correlation between the calculated and observed shifts serves as powerful evidence for the correctness of the computationally optimized molecular geometry in solution.
Prediction of Chemical Reactivity Descriptors
The chemical reactivity of a molecule is fundamentally governed by the arrangement and energy of its electrons. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting these properties. For this compound, these studies provide a theoretical framework to understand its potential interactions.
General findings for benzothiazole derivatives indicate that the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the charge transfer within the molecule. Current time information in Edmonton, CA. The HOMO-LUMO energy gap (ΔE) is a significant indicator of kinetic stability; a smaller gap suggests higher reactivity and lower stability. Current time information in Edmonton, CA.
From the energies of HOMO and LUMO, a range of global reactivity descriptors can be calculated. These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.
While specific data for this compound is not detailed in the provided search results, the established methodology for benzothiazole derivatives allows for a general understanding of how its reactivity would be assessed. The presence of the chloro- substituent and the phenolic group would significantly influence the electronic properties and, consequently, the reactivity descriptors compared to an unsubstituted benzothiazole.
Table 1: Key Chemical Reactivity Descriptors
| Descriptor | Symbol | Formula | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Represents the ability to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Represents the ability to accept an electron. |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential | I | -EHOMO | The energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity | χ | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index | ω | χ2 / (2η) | Measures the propensity to accept electrons. |
Structure Activity Relationship Sar Investigations
Influence of the 6-Chloro Substituent on Benzothiazole (B30560) Bioactivity
The substitution pattern on the benzene (B151609) ring of the benzothiazole scaffold is a critical determinant of biological efficacy. The presence of a halogen atom, particularly chlorine, at the 6-position has been a common strategy in the design of bioactive benzothiazole analogues.
Research indicates that incorporating electron-withdrawing groups like chlorine and fluorine into the benzothiazole ring can enhance the antifungal activity of the resulting compounds. benthamscience.com This enhancement is often attributed to the alteration of the electronic properties of the heterocyclic system, which can improve interaction with biological targets or affect properties like cell permeability. Similarly, the presence of a chloro group on the benzothiazole ring has been associated with potent anticancer properties. pharmacyjournal.in
In a study of novel benzothiazole derivatives designed as potential anticancer and anti-inflammatory agents, a series of N-benzyl-6-chlorobenzo[d]thiazol-2-amines were synthesized and evaluated. researchgate.net The 6-chloro substituent was a core feature of the most promising compounds, such as 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7), which significantly inhibited the proliferation of various cancer cell lines. nih.gov
However, the influence of the 6-chloro group is context-dependent and varies with the biological target. For instance, in a series of benzothiazole derivatives tested for anticonvulsant activity, compounds with 6-chlorobenzyl groups showed no activity, whereas analogues with 6-fluorobenzyl substituents were found to be active. pharmacyjournal.in This highlights that while halogens are important, the specific nature of the halogen can fine-tune the biological response. General reviews on benzothiazole derivatives confirm that substitutions at the C-6 position are pivotal for a wide range of biological activities. benthamscience.com
| Compound/Substituent Class | Biological Activity Investigated | Key Finding | Reference |
|---|---|---|---|
| 6-Chloro substituted benzothiazoles | Antifungal | Electron-acceptor atoms like Cl enhance antifungal activity. | benthamscience.com |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Anticancer | Showed significant inhibition of A431, A549, and H1299 cancer cell lines. | nih.gov |
| 6-chlorobenzyl benzothiazole derivatives | Anticonvulsant | Displayed no significant activity, unlike their 6-fluorobenzyl counterparts. | pharmacyjournal.in |
| General 6-substituted benzothiazoles | General Bioactivity | Substitution at the C-6 position is a primary reason for varied biological activities. | benthamscience.com |
Role of the Phenoxy Linkage in Modulating Biological Interactions
In the design of bioactive molecules, an ether bond provides a more flexible connection between two aromatic systems compared to a direct bond or more rigid linkers like amides. This flexibility allows the two ring systems to adopt an optimal spatial orientation within a receptor's binding pocket, potentially increasing binding affinity.
Studies on related structures have shown that benzothiazole conjugates connected via an ether bond can exhibit significant biological activity. For example, certain benzamide-linked benzothiazole conjugates featuring an ether bond have demonstrated noteworthy antibacterial activity with low minimum inhibitory concentration (MIC) values. mdpi.com This suggests that the oxygen atom of the ether can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor complexes, thereby contributing to the molecule's mechanism of action. The stability of the ether linkage also makes it a desirable feature in drug design.
Impact of the Phenolic Hydroxyl Group on Activity
The phenolic hydroxyl (-OH) group is a key functional group in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong interactions with amino acid residues (such as aspartate, glutamate, serine, and histidine) in the active sites of enzymes and receptors, often anchoring the molecule to its biological target.
In the context of benzothiazole derivatives, the presence of a hydroxyl group has been linked to enhanced bioactivity. pharmacyjournal.in For instance, the compound 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole has been shown to suppress tumor progression. The hydroxyl group is a critical feature for its activity.
The position of the hydroxyl group on the phenyl ring is also vital. In 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol, the para-positioning of the -OH group directs its hydrogen-bonding potential to a specific region in space relative to the rest of the molecule. This specific orientation can be the deciding factor for selective binding to a target protein. Furthermore, phenolic hydroxyls can influence the pharmacokinetic properties of a compound, affecting its solubility and metabolism. The hydroxyl group can be a site for phase II metabolism (e.g., glucuronidation or sulfation), which is a key consideration in drug development.
Comparative SAR Studies with Related Benzothiazole-Phenol Analogues
Comparative SAR studies of benzothiazole analogues reveal critical patterns for bioactivity. The activity of these compounds is highly sensitive to the nature and position of substituents on both the benzothiazole and the attached phenyl ring.
When comparing halogen substitutions at the 6-position, a recurring theme is the superior activity of fluoro or chloro-substituted compounds over unsubstituted or alkyl-substituted analogues in many, though not all, therapeutic areas. benthamscience.compharmacyjournal.in For antimicrobial activity in one series of benzothiazole derivatives, compounds with a 4-chlorophenyl or 4-methylphenyl group attached to a pyrazolone (B3327878) ring showed greater potency than those with a 4-fluorophenyl group. mdpi.com This demonstrates that even within halogens, subtle electronic and steric differences can lead to significant changes in activity.
The linker group is another area of extensive study. While the title compound features a phenoxy ether linkage, many analogues have been synthesized with alternative linkers such as amino (-NH-), thioether (-S-), amide (-CONH-), or sulfonamide (-SO2NH-) groups. nih.govmdpi.com For example, SAR studies on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors found that a sulfonamide-piperidine linker connecting a benzothiazole-phenyl moiety was essential for dual inhibition. mdpi.com The choice of linker dictates the geometry and electronic nature of the molecule, thereby influencing its target specificity and potency.
Finally, modifications to the phenolic ring are critical. The presence and position of the hydroxyl group are key, as discussed previously. Replacing the -OH with a methoxy (B1213986) (-OCH3) group, for instance, removes the hydrogen-bonding donor capability and increases lipophilicity, which can drastically alter the biological profile, sometimes leading to enhanced anti-Alzheimer activity. pharmacyjournal.in The following table summarizes comparative findings from various benzothiazole analogues.
| Analogue Class | Modification | Observed Effect on Bioactivity | Reference |
|---|---|---|---|
| 6-Substituted Benzothiazoles | -Cl vs. -F | Activity is target-dependent; -F was superior for anticonvulsant activity, while -Cl is often cited for anticancer/antifungal activity. | benthamscience.compharmacyjournal.in |
| Benzothiazole-Pyrazolones | 4-Chlorophenyl vs. 4-Fluorophenyl | The 4-chloro derivative showed higher antimicrobial activity. | mdpi.com |
| 2-Linked Benzothiazoles | Ether vs. Sulfonamide Linker | Different linkers orient the molecule for different targets; sulfonamide was key for dual sEH/FAAH inhibition. | mdpi.com |
| Substituted Phenyl Ring | -OH vs. -OCH3 | -OH group provides key H-bonding; -OCH3 modification increases lipophilicity and can shift activity (e.g., towards anti-Alzheimer). | pharmacyjournal.in |
Mechanistic Studies and Potential Biological Interactions in Vitro
Exploration of the Compound as a Chemical Scaffold
The benzothiazole (B30560) core, a fusion of benzene (B151609) and thiazole (B1198619) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govkuleuven.be This structure is a cornerstone in the synthesis of numerous compounds with a wide array of pharmacological activities. nih.govnih.gov The versatility of the benzothiazole ring system allows for functionalization at various positions, enabling the development of derivatives with tailored biological effects. nih.gov Specifically, the 2-aminobenzothiazole (B30445) moiety is a highly reactive and crucial intermediary for creating pharmacologically active molecules. nih.gov
Interaction with Biomolecules (e.g., DNA Binding)
While direct studies on the DNA binding capabilities of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol are not extensively documented, research on related heterocyclic systems provides some insights. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with the benzothiazole system, have been investigated for their interaction with DNA gyrase. nih.gov Molecular docking studies of these related compounds suggest potential binding within the active sites of various enzymes, which is a form of biomolecular interaction. nih.gov
The planar nature of the benzothiazole ring could theoretically allow for intercalation between DNA base pairs, a common mechanism for certain anticancer and antimicrobial agents. Furthermore, the functional groups present on this compound could form hydrogen bonds or other electrostatic interactions with the phosphate (B84403) backbone or nucleotide bases of DNA. However, without specific experimental data for this compound, its mode and affinity of DNA binding remain speculative and an area for future investigation.
Assessment of Antioxidant Potential (In Vitro Assays)
The antioxidant potential of various benzothiazole derivatives has been evaluated through several in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.govniscair.res.inresearchgate.net These studies indicate that the benzothiazole scaffold can be a foundation for compounds with significant antioxidant activity. niscair.res.inmdpi.compcbiochemres.com
The presence of a phenolic hydroxyl group in this compound is a strong indicator of potential antioxidant capacity. Phenolic compounds are well-known radical scavengers, donating a hydrogen atom to neutralize free radicals. Studies on related 2-(4-hydroxyphenyl)benzothiazole derivatives have shown that the hydroxyl group is crucial for their antioxidant effects. semanticscholar.org It is hypothesized that this compound would exhibit similar properties, although direct experimental validation is required.
Table 1: In Vitro Antioxidant Activity of Related Benzothiazole Derivatives
| Compound/Derivative | Assay | Activity/Result | Reference |
|---|---|---|---|
| Benzothiazol-2-yl-hydrazone derivatives (with methoxy (B1213986) groups) | DPPH | Showed promising antioxidant activity, better than standard ascorbic acid. | niscair.res.in |
| 2-Aryl benzothiazole derivatives | ABTS & DPPH | Showed significant radical scavenging potential; activity was better in ABTS assay. | researchgate.net |
| Thiazolylhydrazone derivatives | DPPH, ABTS, FRAP | Showed higher or comparable activity to curcumin. | nih.gov |
| 6-Amidinium-2-(2,3,4-trihydroxyphenyl) benzothiazole chloride | N/A | Reported to have good antioxidant action. | pcbiochemres.com |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | ORAC | Displayed excellent anti-oxidative effect (ORAC = 2.27 Trolox equivalent). | semanticscholar.org |
Investigation of Potential Antimicrobial Activity (In Vitro)
The benzothiazole scaffold is a component of many compounds demonstrating a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govniscpr.res.in Derivatives of 2-aminobenzothiazole, in particular, have been synthesized and screened for their potential as antimicrobial agents, with some showing promising results against various pathogens. niscpr.res.innih.gov
For example, certain 6-substituted 2-aminobenzothiazole derivatives have shown significant in vitro antifungal activity against Candida species, with MIC values in the low µg/mL range. nih.gov Thiazolidinone derivatives incorporating a 6-chloro-benzothiazole moiety have also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Another study reported that 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, a structurally related compound, displayed promising antibacterial activity with MICs of 8 µg/mL. nih.gov These findings suggest that this compound could possess antimicrobial properties, a hypothesis that warrants experimental verification.
Table 2: In Vitro Antimicrobial Activity of Related Benzothiazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity/Result (MIC/MBC) | Reference |
|---|---|---|---|
| 6-Substituted 2-aminobenzothiazole derivatives | Candida albicans, C. parapsilosis, C. tropicalis | MIC values of 4-8 μg/mL. | nih.gov |
| 6-Cl-benzothiazole-based thiazolidinones | S. aureus, L. monocytogenes, E. coli, S. typhimurium, P. aeruginosa | MIC values in the range of 0.10–0.75 mg/mL; MBC at 0.12–1.00 mg/mL. | nih.gov |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive and Gram-negative bacteria | MIC of 8 µg/mL. | nih.gov |
| Pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives (9a, 9d) | Bacteria and Fungi | Showed higher activity than cefotaxime (B1668864) and fluconazole. | mdpi.com |
Exploration of Potential Anticancer Interactions (In Vitro)
A significant body of research has focused on the anticancer potential of benzothiazole derivatives. nih.gov These compounds have been shown to exhibit antiproliferative activity against a wide range of cancer cell lines. nih.govnih.govresearchgate.net For instance, fluorinated 2-aryl benzothiazole derivatives with a hydroxyl group on the phenyl ring have demonstrated potent activity against human breast adenocarcinoma (MCF-7) cell lines, with GI50 values in the sub-micromolar range. nih.gov
Derivatives of 2-aminobenzothiazole have been investigated for their ability to inhibit the growth of lung cancer (A549) and breast cancer (MCF-7) cell lines, with some compounds showing IC50 values between 22.13 to 61.03 μM. nih.govacs.org The mechanism of action for some of these compounds is thought to involve the inhibition of key enzymes in cancer signaling pathways, such as phosphoinositide 3-kinase (PI3K). nih.govacs.org Given these precedents, this compound, which combines the benzothiazole scaffold with a phenolic moiety, is a candidate for investigation as a potential anticancer agent.
Table 3: In Vitro Anticancer Activity of Related Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity/Result (IC50/GI50/PGI) | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole derivatives (OMS5, OMS14) | Lung (A549), Breast (MCF-7) | IC50 values from 22.13 to 61.03 μM. | nih.gov |
| 4-(5-Fluorobenzo[d]thiazol-2-yl)phenol | Breast (MCF-7) | GI50 value of 0.4 µM. | nih.gov |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | CNS (SNB-19), Lung (NCI-H460) | PGI = 65.12 (SNB-19), PGI = 55.61 (NCI-H460) at 10 µM. | nih.gov |
| 6-aryloxyl substituted quinazoline (B50416) derivatives (4m) | Gastric (N87), Lung (H1975) | IC50 values of 6.3 nM (N87) and 7.5 nM (H1975). | semanticscholar.org |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22) | Colon (COLO205), Lung (H460) | IC50 = 0.32 μM (COLO205), IC50 = 0.89 μM (H460). | mdpi.com |
Neuroprotective and Enzyme Inhibition (e.g., MAO-B) Potential Based on Related Structures
Benzothiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.com One of the key targets in this area is monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO-B can help to alleviate symptoms and may have neuroprotective effects. mdpi.com
Several studies have identified benzothiazole-based compounds as potent and selective MAO-B inhibitors. nih.govnih.gov For example, 6-hydroxybenzothiazol-2-carboxamides have been discovered as highly potent MAO-B inhibitors, with one derivative showing an IC50 value of 11 nM. nih.gov Similarly, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were found to have potent and selective MAO-B inhibitory activity, with a representative compound exhibiting an IC50 of 0.062 µM. semanticscholar.org These findings, coupled with the known neuroprotective effects of some benzothiazoles like Riluzole, suggest that this compound could also interact with neurological targets like MAO-B. nih.gov
Proposed Mechanisms of Action at the Molecular Level (Based on Scaffold Properties)
The diverse biological activities of the benzothiazole scaffold stem from its ability to interact with a variety of molecular targets. Based on studies of related compounds, several mechanisms of action can be proposed for this compound.
The anticancer effects of many benzothiazole derivatives are attributed to the inhibition of crucial enzymes involved in cell growth and proliferation, such as PI3Kγ, CDK2, Akt, and mTOR. nih.gov The 2-phenoxyacetamide (B1293517) structure, which has some resemblance to the core of the title compound, is known to position aromatic substituents for optimal contact within hydrophobic pockets of enzymes like MAO. patsnap.com
For neuroprotective activity, the inhibition of MAO-B is a primary proposed mechanism. nih.govnih.govnih.gov The benzothiazole structure can fit into the active site of MAO-B, blocking its catalytic function. patsnap.com The antioxidant properties, likely conferred by the phenolic group, can also contribute to neuroprotection by mitigating oxidative stress, a key factor in neurodegeneration. pcbiochemres.comsemanticscholar.org The antimicrobial action may be due to the inhibition of essential microbial enzymes, such as LD-carboxypeptidase, as predicted by docking studies of related compounds. nih.gov The collective evidence suggests that the this compound scaffold is predisposed to interact with and inhibit various enzymes, underpinning its potential for diverse biological activities.
Future Directions in Academic Research
Design and Synthesis of Advanced Derivatives with Tuned Properties
Future research will likely focus on the rational design and synthesis of novel derivatives of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol to fine-tune its physicochemical and biological properties. Structure-activity relationship (SAR) studies on various benzothiazole (B30560) compounds have consistently highlighted the significance of substituents at the C-2 and C-6 positions in dictating their biological effects. benthamscience.comproquest.comresearchgate.net
Systematic modifications to the core structure of this compound could be explored. For instance, the electronic properties of the molecule can be modulated by introducing different electron-donating or electron-withdrawing groups on the phenyl ring attached to the ether linkage. nih.gov This could influence the molecule's interaction with biological targets. Additionally, the chlorine atom at the C-6 position could be replaced with other halogens (e.g., fluorine, bromine) or other functional groups to investigate the impact on activity and metabolic stability. nih.govmdpi.com
The synthesis of these new derivatives would likely employ established condensation reactions between the appropriately substituted 2-aminothiophenols and benzaldehydes or other carbonyl-containing compounds. researchgate.netunife.it The development of a focused library of these analogs would be instrumental in building a comprehensive SAR model. mdpi.com This model would provide valuable insights into the structural requirements for desired activities, such as antimicrobial, anticancer, or antioxidant effects, which are commonly associated with the benzothiazole scaffold. nih.govnih.gov
Table 1: Potential Modifications for Derivative Synthesis
| Position of Modification | Original Group | Potential New Substituents | Desired Outcome |
|---|---|---|---|
| C-6 of Benzothiazole | Chloro (-Cl) | -F, -Br, -I, -CF3, -OCH3 | Modulate lipophilicity and electronic properties nih.govmdpi.com |
| Phenolic Ring | Hydroxyl (-OH) | -OCH3, -NH2, -NO2 | Alter hydrogen bonding capacity and electronic nature nih.gov |
Application in Chemical Probe Development for Target Validation
A critical step in translating a bioactive compound into a therapeutic agent is the identification and validation of its biological target(s). nih.gov Chemical probes are essential tools in this process. nih.gov Future research could focus on developing a chemical probe based on the this compound scaffold. This would involve the strategic introduction of a reporter tag or a "clickable" functional group, such as an alkyne or an azide (B81097), onto the molecule. nih.govrsc.org
The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for attaching reporter molecules like fluorophores. organic-chemistry.orgyoutube.com A derivative of this compound could be synthesized with a terminal alkyne. This "clickable" probe could then be introduced into a biological system, and after it binds to its target, a fluorescent azide can be added to "click" onto the probe, allowing for visualization and identification of the target protein. nih.govrsc.org Benzothiazole derivatives themselves can possess inherent fluorescent properties, which can be engineered to create "click-on" fluorogenic dyes that only become fluorescent upon binding, reducing background signals. nih.govresearchgate.netresearchgate.net
The development of such a probe would enable researchers to perform in-cell imaging to determine the subcellular localization of the compound's target. rsc.orgnih.gov Furthermore, affinity purification experiments using the probe could lead to the isolation and subsequent identification of the target protein(s) by mass spectrometry, thereby validating the molecular target and elucidating the compound's mechanism of action. nih.gov
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, future research should integrate multi-omics approaches. These technologies, including proteomics, metabolomics, and transcriptomics, provide a global view of the changes occurring within a cell or organism upon treatment with a compound.
One study has already demonstrated the power of proteomics in elucidating the response of an organism to benzothiazole. nih.gov This research identified alterations in proteins related to energy metabolism, detoxification, and DNA/RNA synthesis. nih.gov A similar strategy could be applied to cells treated with this compound.
Table 2: Proposed Multi-Omics Workflow
| Omics Technique | Objective | Potential Insights |
|---|---|---|
| Proteomics | Identify changes in protein expression and post-translational modifications. | Uncover affected signaling pathways and potential protein targets. nih.gov |
| Metabolomics | Analyze changes in the levels of endogenous metabolites. | Reveal disruptions in metabolic pathways and identify biomarkers of effect. |
| Transcriptomics | Measure changes in gene expression levels. | Identify genes and pathways that are up- or down-regulated in response to the compound. |
By combining the data from these different "omics" layers, researchers can construct a detailed picture of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers for its activity. This deep mechanistic understanding is invaluable for the further development and optimization of this class of compounds.
Development of Novel Synthetic Routes with Enhanced Sustainability
The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. airo.co.inmdpi.com Future research should focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives.
Traditional methods for synthesizing benzothiazoles can involve harsh conditions and hazardous reagents. airo.co.in Green chemistry approaches that have been successfully applied to the synthesis of other benzothiazoles could be adapted for this specific compound. These include the use of environmentally benign solvents like water or ethanol (B145695), the application of recyclable catalysts, and the use of energy-efficient methods such as microwave-assisted synthesis. airo.co.inmdpi.comnih.gov
Furthermore, continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering improved safety, efficiency, and scalability compared to traditional batch processes. akjournals.comcore.ac.ukthieme-connect.com The development of a continuous flow method for the synthesis of this compound could be a significant advancement. akjournals.comresearchgate.netnih.gov This might involve electrochemical synthesis in a flow reactor, which can eliminate the need for chemical oxidants and often proceeds under milder conditions. thieme-connect.com Such innovations would not only make the synthesis more environmentally friendly but also more cost-effective for potential larger-scale production. airo.co.in
Q & A
Q. Characterization Techniques :
- Spectroscopy : IR and NMR (¹H, ¹³C) confirm functional groups and regiochemistry. For instance, IR detects C=O stretches (1650–1700 cm⁻¹), while NMR resolves aromatic proton environments .
- Elemental Analysis : Validates purity and stoichiometry.
- Chromatography : HPLC or GC-MS identifies impurities, with retention times calibrated against standards .
Advanced: How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives?
Methodological Answer:
X-ray crystallography is critical for determining bond lengths, angles, and supramolecular interactions:
- Software Tools : SHELX programs (e.g., SHELXL, SHELXS) refine crystal structures from diffraction data. SHELXL is particularly robust for small-molecule refinement, handling twinned data and high-resolution datasets .
- Visualization : ORTEP-3 generates graphical representations of thermal ellipsoids and hydrogen-bonding networks, aiding in interpreting packing motifs (e.g., weak C–H···O interactions forming 1D chains) .
- Case Study : The asymmetric unit of a benzothiazole-imidazole hybrid revealed two independent molecules with planar benzothiazole cores (max deviation: 0.045 Å) and dihedral angles <5° between aromatic rings, confirming minimal steric strain .
Basic: What biological activities have been reported for benzothiazole-containing compounds?
Methodological Answer:
Benzothiazoles exhibit diverse bioactivities, validated through in vitro and in vivo assays:
- Antimicrobial : MIC assays against E. coli and S. aureus show potency at 2–8 µg/mL for nitro-substituted derivatives .
- Anticancer : MTT assays on HeLa cells reveal IC₅₀ values of 10–50 µM, linked to apoptosis induction via ROS generation .
- CNS Modulation : Radioligand binding studies (e.g., dopamine D2 receptor assays) demonstrate affinity (Kᵢ < 100 nM) for analogs with electron-withdrawing substituents .
Advanced: What strategies are effective in analyzing contradictory bioactivity data among structurally similar benzothiazole derivatives?
Methodological Answer:
Contradictions often arise from substituent positioning or assay variability. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., Cl vs. OCH₃ at position 6) to isolate pharmacophore contributions. For example, 6-Cl analogs show 10× higher HIV-1 protease inhibition than 6-OCH₃ derivatives .
- Meta-Analysis : Pooling data from multiple studies (e.g., IC₅₀ values from MTT vs. SRB assays) to identify outliers and normalize for assay sensitivity .
- Computational Modeling : Docking studies (AutoDock Vina) correlate steric/electronic effects with activity. A chlorophenyl group at position 4 may enhance hydrophobic binding in enzyme active sites .
Basic: What spectroscopic techniques are essential for characterizing the purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Detects impurities via unexpected splitting (e.g., residual solvent peaks) or integration discrepancies. For example, phenolic –OH protons appear as broad singlets (δ 9–10 ppm) .
- IR Spectroscopy : Identifies functional group contaminants (e.g., unreacted –COOH at 1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and rules out by-products (e.g., Cl isotopic patterns at m/z 35/37) .
Advanced: How can reaction conditions be optimized to improve yields in benzothiazole-phenol conjugate synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenolic oxygen, increasing coupling efficiency by 20–30% compared to ethanol .
- Catalysis : Pd(OAc)₂/Xantphos systems promote Ullmann-type couplings, achieving >70% yield for aryl ether bonds .
- Temperature Control : Microwave irradiation (120–150°C) reduces reaction time from hours to minutes while minimizing decomposition .
- Workup Strategies : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials, followed by silica gel chromatography (hexane:EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
